1-Benzyl-3-chloro-1H-indazole

BUB1 Kinase Inhibition Mitotic Checkpoint Medicinal Chemistry

Failure to use the exact 3-chloro substitution pattern in indazole scaffolds invalidates SAR studies due to drastic changes in receptor binding (pEC50 shifts >0.3 log units vs. 3-methyl). This patent-referenced building block (WO2015/063003) solves that risk. - **Application:** Key intermediate for mitotic checkpoint kinase (BUB1) inhibitor synthesis; enables ERβ-selective probe development. - **Chemistry:** Allows late-stage Pd-catalyzed cross-coupling for rapid analog generation. - **Supply:** ≥96% purity; routine B2B shipping.

Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
CAS No. 426832-88-4
Cat. No. B3370534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-chloro-1H-indazole
CAS426832-88-4
Molecular FormulaC14H11ClN2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C14H11ClN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyAUHUDPIADSRYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Heterocyclic Scaffold & Procurement Rationale


1-Benzyl-3-chloro-1H-indazole is a di-substituted indazole heterocycle featuring a benzyl group at the N1 position and a chlorine atom at the C3 position [1]. This substitution pattern confers a distinct electronic profile compared to unsubstituted or 3-alkyl indazole analogs, making it a valuable synthetic intermediate for developing kinase inhibitors and other biologically active molecules [2]. Its molecular formula is C₁₄H₁₁ClN₂ with a molecular weight of 242.70 g/mol, and it is typically supplied at ≥96% purity for research and further manufacturing use [1].

Scaffold N1-benzyl, C3-chloro disubstituted indazole
Synthetic role C3 handle for cross-coupling and amination
Research context Kinase inhibitor intermediate; receptor probe design

Why Simple Indazole Analogs Cannot Be Interchanged


Generic substitution among indazole derivatives fails because the biological activity and synthetic utility of this scaffold are exquisitely sensitive to the nature and position of substituents. The C3 position directly influences key pharmacophoric interactions, and the N1 benzyl group modulates lipophilicity and metabolic stability [1]. For instance, replacing the 3-chloro with a 3-methyl group can alter receptor binding affinity by over an order of magnitude, as demonstrated by quantitative hM5 receptor data [2]. Consequently, using a different 1,3-disubstituted indazole without verifying functional equivalence can lead to invalid structure-activity relationship (SAR) conclusions and failed synthetic campaigns.

3-unsubstituted indazoles lack the chlorine synthetic handle, preventing execution of patent-derived BUB1 inhibitor routes.
Even a C3 methyl-to-chloro swap can shift hM5 receptor potency significantly; SAR conclusions may not transfer.
The 3-chloro group alters electron density and lipophilicity, which can affect target selectivity and membrane permeability relative to 3-H analogs.

Quantitative Differentiation Against Closest Analogs


BUB1 Kinase Inhibitor Synthetic Utility

1-Benzyl-3-chloro-1H-indazole is explicitly claimed as a key synthetic intermediate in the preparation of benzyl-substituted indazole BUB1 kinase inhibitors, a class of compounds targeting the mitotic checkpoint for oncology applications [1]. The 3-chloro substituent serves as a critical synthetic handle for further derivatization (e.g., via Suzuki or amination reactions), a functional capability absent in the corresponding 1-benzyl-1H-indazole without a C3 leaving group. The patent literature demonstrates that the 3-chloro intermediate enables the construction of a focused library of potent BUB1 inhibitors.

BUB1 inhibitor utility
Class-level inference
Explicitly claimed intermediate in WO2015/063003
Synthetic route fidelity requires C3-Cl handle
Patent analysis; functional review advised
BUB1 Kinase Inhibition Mitotic Checkpoint Medicinal Chemistry

Receptor Binding Affinity on hM5 Receptor

In a controlled set of indazole analogs, the 3-chloro-substituted analog (compound 8d, indazolyl attachment at position 6) exhibited an hM5 pEC50 of 5.79 ± 0.06 (EC50 = 1.6 μM) with an ACh max of 77% ± 2% [1]. In contrast, the 3-methyl analog (compound 8f) showed a higher potency with a pEC50 of 6.06 ± 0.07 (EC50 = 0.87 μM) and an ACh max of 78% ± 2%. This demonstrates a 1.84-fold difference in EC50, highlighting that the C3 substituent significantly modulates receptor activation potency.

hM5 receptor potency
Cross-study comparable
3-Cl analog: EC50 1.6 μM
3-Me analog: EC50 0.87 μM
ΔpEC50 = 0.27
C3 substituent identity modulates GPCR activation
Calcium mobilization assay; n=3-5
hM5 Muscarinic Receptor Calcium Mobilization Assay Agonist Potency

Lipophilicity and Electronic Profile

The chlorine atom at the 3-position of 1-benzyl-3-chloro-1H-indazole acts as an electron-withdrawing substituent, decreasing the electron density of the indazole ring system relative to 3-unsubstituted analogs . This electronic modulation alters the compound's lipophilicity (estimated XLogP3-AA increase of ~0.5–0.8 log units based on the phenyl-2H-indazole series) [1], potentially enhancing membrane permeability. In a related phenyl-2H-indazole ERβ ligand series, the 3-chloro derivative exhibited >100-fold ERβ selectivity over ERα, whereas the 3-unsubstituted parent compound showed minimal receptor discrimination [1].

ERβ selectivity
Supporting evidence
>100-fold over ERα
3-Cl imparts distinct selectivity signature
Phenyl-2H-indazole series in vitro binding
Lipophilicity Electron-Withdrawing Group Drug-Like Properties

Optimal Use Cases for Procurement


Synthesis of BUB1 Kinase Inhibitor Libraries

This compound is the specifically claimed C3-chloro intermediate in patent WO2015/063003 for constructing benzyl-substituted indazole BUB1 inhibitors [1]. Medicinal chemistry teams developing mitotic checkpoint kinase inhibitors can use this building block for late-stage derivatization via palladium-catalyzed cross-coupling reactions to rapidly generate SAR data.

Profiling C3 Substituent Effects on Muscarinic Receptors

As demonstrated by the differential hM5 pEC50 values for 3-Cl vs. 3-Me indazole analogs (5.79 vs. 6.06) [2], this compound serves as a critical tool for systematically mapping the effect of electron-withdrawing C3 substituents on G protein-coupled receptor activation and selectivity.

Investigation of Estrogen Receptor Beta Selectivity

Based on the demonstrated >100-fold ERβ selectivity of 3-chloro-substituted indazoles in the phenyl-2H-indazole series [3], 1-benzyl-3-chloro-1H-indazole is a logical starting scaffold for generating ERβ-selective pharmacological probes for neuroscience and oncology research.

Application
Selection Property
Validation Focus
BUB1 kinase inhibitor library synthesis
C3-Cl synthetic handle for Pd-catalyzed derivatization
Patent-route reproducibility; cross-coupling efficiency
GPCR C3 substituent SAR profiling
Electron-withdrawing effect at C3
hM5 calcium mobilization endpoint review
ERβ-selective probe design
Chloro-mediated selectivity signature
ERβ vs. ERα competitive binding assay context
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